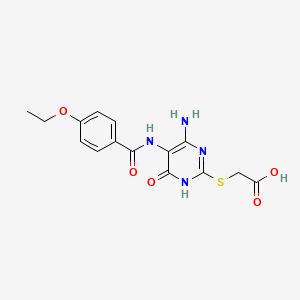

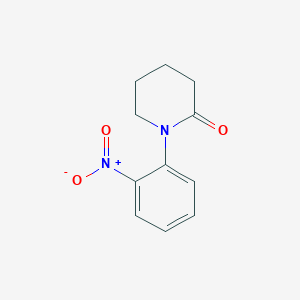

![molecular formula C12H16N2O6S B2818361 Ethyl 2-[N-(4-methyl-2-nitrophenyl)methanesulfonamido]acetate CAS No. 71467-80-6](/img/structure/B2818361.png)

Ethyl 2-[N-(4-methyl-2-nitrophenyl)methanesulfonamido]acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-[N-(4-methyl-2-nitrophenyl)methanesulfonamido]acetate is a chemical compound with the CAS Number: 71467-80-6 . Its IUPAC name is ethyl N- (4-methyl-2-nitrophenyl)-N- (methylsulfonyl)glycinate . The molecular weight of this compound is 316.33 .

Molecular Structure Analysis

The InChI Code for Ethyl 2-[N-(4-methyl-2-nitrophenyl)methanesulfonamido]acetate is 1S/C12H16N2O6S/c1-4-20-12 (15)8-13 (21 (3,18)19)10-6-5-9 (2)7-11 (10)14 (16)17/h5-7H,4,8H2,1-3H3 . This code represents the molecular structure of the compound.Aplicaciones Científicas De Investigación

Chemical Reactions and Synthesis

Ethyl 2-[N-(4-methyl-2-nitrophenyl)methanesulfonamido]acetate is involved in various chemical reactions, contributing to the synthesis of complex molecules. For example, it reacts with nucleophiles, forming different products depending on the reaction conditions. Solvolysis in acetic acid or methanol proceeds via episulphonium ions, leading to secondary acetates or methyl ethers. In reactions with potassium acetate, sodium methoxide, or tetramethylammonium acetate, vinyl sulphides can be formed, especially with substrates having electron-attracting groups at the β-position. This suggests its potential in synthesizing vinyl sulphide derivatives under certain conditions (Behzadi & Owen, 1974).

Structural Characterization

The compound is also crucial in structural and spectroscopic studies. For instance, the structure of related compounds such as N-(4-Amino-2-methoxyphenyl)acetamide, a product in the synthesis of anticancer drugs, has been characterized to understand its properties. Such studies are instrumental in the development of pharmaceuticals, indicating the role of Ethyl 2-[N-(4-methyl-2-nitrophenyl)methanesulfonamido]acetate in the early stages of drug development (Robin et al., 2002).

Application in Hydroxamic Acid Synthesis

Moreover, it is involved in the synthesis of hydroxamic acids and ureas from carboxylic acids via the Lossen rearrangement. This process is significant in medicinal chemistry, as hydroxamic acids are key components in various bioactive compounds. The ability to achieve this transformation without racemization and under mild conditions highlights its utility in synthesizing enantiopure compounds for pharmaceutical applications (Thalluri et al., 2014).

Proton Abstraction Studies

In addition, studies on proton abstraction from 4-Nitrophenyl[bis(ethylsulphonyl)]methane, a related compound, by various organic bases in acetonitrile have been conducted. These studies provide insights into the reactivity and stability of such compounds, which is valuable for designing reaction pathways in synthetic chemistry (Jarczewski & Binkowska, 2001).

Safety and Hazards

Propiedades

IUPAC Name |

ethyl 2-(4-methyl-N-methylsulfonyl-2-nitroanilino)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O6S/c1-4-20-12(15)8-13(21(3,18)19)10-6-5-9(2)7-11(10)14(16)17/h5-7H,4,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUUWOUYAKSCDEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN(C1=C(C=C(C=C1)C)[N+](=O)[O-])S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-[N-(4-methyl-2-nitrophenyl)methanesulfonamido]acetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

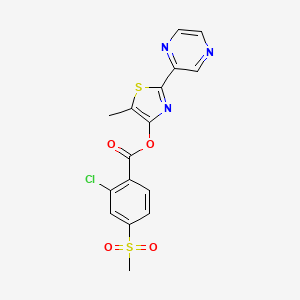

![6-(3,5-dimethoxybenzyl)-1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2818278.png)

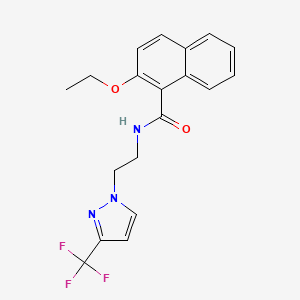

![N-[2-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-4-(difluoromethoxy)-3-methoxybenzamide](/img/structure/B2818279.png)

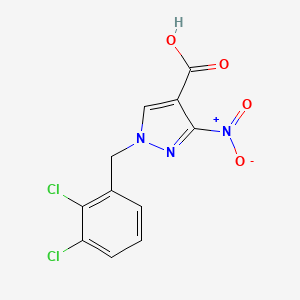

![2-{[3-cyano-4-(2-ethoxyphenyl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2818283.png)

![5-(Aminomethyl)-6-azabicyclo[3.2.1]octan-7-one](/img/structure/B2818292.png)

![3-(4-Methoxyphenyl)-1-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]propan-1-one](/img/structure/B2818297.png)

![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-4-yl)acetamide](/img/structure/B2818299.png)